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Compound of Interest

Compound Name:
3-(3-Methoxyphenoxy)propionic

Acid

CAS No.: 49855-03-0

Cat. No.: B1588109

Get Quote

Abstract & Strategic Overview
3-(3-Methoxyphenoxy)propionic acid (CAS: 49855-03-0) is a critical intermediate in the

synthesis of sweetness inhibitors (lactisole analogs) and peroxisome proliferator-activated

receptor (PPAR) ligands.[1] Its synthesis—typically involving the etherification of 3-

methoxyphenol with 3-bromopropionic acid or

-propiolactone—often yields a crude mixture contaminated with unreacted phenolic starting
material and polymeric side products.[1][2]

The purification of this compound presents a specific challenge: separating a carboxylic acid (

) from a phenol (

).[2] Standard "acid-base" extractions using strong bases (NaOH) often fail to separate these
two species because both deprotonate at high pH.[1][2]

This guide details a Differential pH Extraction protocol that exploits the
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gap between the target acid and the phenolic impurity, followed by a low-temperature
crystallization technique suitable for this low-melting solid.[1]

Physicochemical Profile
Understanding the physical constraints is the first step to successful isolation.[1][2]

Property Value Implication for Purification

Molecular Weight 196.20 g/mol
Suitable for standard silica

chromatography.[1][2]

Melting Point 39–45 °C

Critical: Low melting point

means the compound is prone

to "oiling out" during

crystallization.[1][2]

Temperature control is vital.

Boiling Point ~320 °C (Predicted)

Distillation is not

recommended due to potential

decarboxylation or ether

cleavage.[2]

(Carboxyl) ~4.5 – 4.8 Deprotonates at pH > 6.[2]

(Phenol Impurity) ~9.65 Deprotonates at pH > 11.[2]

Solubility MeOH, EtOAc, DCM

Highly soluble in organic

solvents; insoluble in acidic

water.[2]

Protocol A: Differential pH Extraction (The
"Workhorse")
Objective: Remove unreacted 3-methoxyphenol and neutral impurities without chromatography.

[1][2]

The Mechanism
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This protocol uses Saturated Sodium Bicarbonate (

, pH ~8.[2]3) instead of Sodium Hydroxide (

, pH ~14).[2]

At pH 8.3, the Carboxylic Acid is deprotonated (Soluble in Water).[2]

At pH 8.3, the Phenol remains protonated (Soluble in Organic).[2]

Step-by-Step Procedure
Dissolution: Dissolve 10.0 g of crude reaction mixture in 100 mL Ethyl Acetate (EtOAc).

Ensure complete dissolution; sonicate if necessary.[1][2]

Selective Extraction (The Critical Step):

Transfer the organic phase to a separatory funnel.[1][2]

Add 50 mL Saturated

solution.

Shake vigorously for 2 minutes. Vent frequently (CO2 gas evolution will occur).[2]

Allow layers to separate.[1][2]

Collect the lower Aqueous Layer (Contains Target Product).[1]

Repeat: Extract the Organic Layer two more times with 30 mL Sat.[1][2]

. Combine all aqueous extracts.

Discard: The Organic Layer contains the non-acidic impurities and the unreacted 3-

methoxyphenol.[1][2]

The "Back-Wash":

Wash the combined Aqueous extracts with 30 mL fresh EtOAc. This removes physically

entrained phenol droplets.[1][2] Discard this organic wash.
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Acidification & Recovery:

Cool the Aqueous phase to 0–5 °C in an ice bath (prevents oiling out).[2]

Slowly add 6N HCl dropwise with stirring until pH reaches ~1.0. The product will

precipitate as a white/off-white solid or a thick oil.[1][2]

Final Extraction:

Extract the acidified aqueous mixture with 3 x 50 mL EtOAc.

Combine organic layers.[1][2][3]

Dry over Anhydrous

for 20 minutes.

Filter and concentrate via rotary evaporation (Water bath < 40 °C).[2]

Visual Workflow (Logic Map)
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Aqueous Layer
(Contains Target Carboxylate pKa ~4.5)
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Figure 1: Differential pH extraction logic separating the target acid from phenolic impurities

based on pKa thresholds.
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Protocol B: Low-Temperature Crystallization
Objective: Upgrade purity from 95% to >98% and remove trace color. Challenge: The low

melting point (39–45 °C) makes this compound difficult to crystallize; it tends to form an oil.[2]

Solvent Selection: Use a mixture of Diisopropyl Ether (IPE) and Hexane.[2] IPE dissolves the

compound well but allows precipitation upon cooling/hexane addition.[1][2]

Dissolution:

Take the residue from Protocol A.[1][2]

Add minimal warm IPE (35 °C) to dissolve.[2] Do not exceed 40 °C or the compound will

melt rather than dissolve.[1]

Precipitation:

Add Hexane dropwise until a slight turbidity persists.[1][2]

Seed: Add a tiny crystal of pure product if available.

Transfer immediately to a

freezer. Do not cool slowly at room temp, or it will oil out.[2]

Filtration:

Filter rapidly on a chilled Buchner funnel.

Wash with cold Hexane.[1][2]

Vacuum dry at room temperature (Do not use a heated oven).[2]

Protocol C: Flash Column Chromatography (The
"Rescue")
Objective: Used only if the extraction fails to remove specific non-acidic impurities or if the

product oils out intractably.[2]
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Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

Mobile Phase: Hexane : Ethyl Acetate (70:30) + 1% Acetic Acid.[2]

Note: The Acetic Acid is mandatory.[1][2] Without it, the carboxylic acid will streak/tail down

the column due to interaction with silanol groups, resulting in poor separation and yield

loss.[1][2]

Loading: Dissolve crude in minimum DCM.

Elution: The product typically elutes with an Rf of ~0.3–0.4 in this system.[1][2] The phenol

impurity will elute earlier (higher Rf) or later depending on the specific gradient, but the acetic

acid ensures the target acid moves as a tight band.[1][2]

Analytical Validation
To certify the product as "Pharmaceutical Grade," the following metrics must be met:

Test Method Acceptance Criteria

Purity HPLC (C18 Column) > 98.5% Area

Identity 1H-NMR (DMSO-d6)
Confirms 3-methoxy pattern &

propyl chain.[1]

Residual Solvent GC-Headspace
< Limit (e.g., EtOAc < 5000

ppm)

Appearance Visual
White to off-white waxy solid.

[1][2]

HPLC Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

.[2]

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]
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Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV @ 274 nm (Characteristic absorption of the anisole ring).[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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